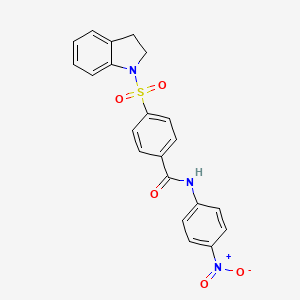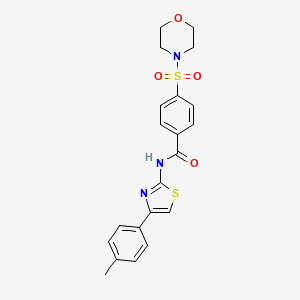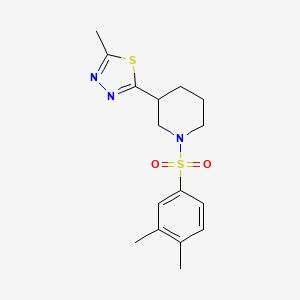
2,5-dichloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,5-dichloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C14H9Cl2N3O3S2 . It has been shown to have antimicrobial activity and can also be used as luminescing biosensors .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazole ring sulfamoylated at the 6-position and a dichlorobenzamide group . The molecular weight is 402.26.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 402.26. More specific properties such as melting point, boiling point, and solubility are not provided in the available literature .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Synthesis of Novel Compounds for Biological Screening : A study reported the synthesis of benzothiazole derivatives, exploring their potential as antitumor agents. One derivative, 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, exhibited significant in vivo tumor growth inhibition, indicating the potential of such compounds in cancer therapy (Yoshida et al., 2005).
Synthesis of Bioactive Molecules
- Development of Benzothiazole-Based Molecules : Research focused on the synthesis of bioactive molecules containing fluoro substituted benzothiazoles, aiming at antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic screenings. This study demonstrates the versatility of benzothiazole derivatives in generating compounds for various pharmacological activities (Patel et al., 2009).
Anticancer Applications
- Pro-apoptotic Indapamide Derivatives : A series of indapamide derivatives were synthesized and evaluated for their anticancer properties. Among these, a specific compound showed high proapoptotic activity against melanoma cell lines, highlighting the potential of benzothiazole derivatives in developing anticancer agents (Yılmaz et al., 2015).
Green Chemistry Synthesis
- Eco-friendly Synthesis of Benzamides : A study described the green synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides using water as the reaction medium, adhering to green chemistry principles. This research underlines the importance of environmentally friendly methods in synthesizing pharmacologically relevant compounds (Horishny & Matiychuk, 2020).
Diuretic and Antihypertensive Activity
- Investigation of Dihydrobenzodioxin Derivatives : Research into 6- and 5-sulfamoyl-2,3-dihydro-1,4-benzodioxins synthesized from chlorodihydroxybenzene explored their diuretic and antihypertensive activities in rats, although they showed lower activities compared to trichloromethiazide. This study provides insight into the structure-activity relationship of sulfamoyl dihydrobenzodioxins (Itazaki et al., 1988).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,5-dichloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O3S2/c15-7-1-3-10(16)9(5-7)13(20)19-14-18-11-4-2-8(24(17,21)22)6-12(11)23-14/h1-6H,(H2,17,21,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUFMJJFAHIWGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Methyl-2,6-diazaspiro[3.4]octane](/img/structure/B2628641.png)
![N-(2-fluorophenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2628642.png)

![3-[(Ethyl-methyl-oxo-lambda6-sulfanylidene)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2628647.png)
![9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride](/img/structure/B2628650.png)

![{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol](/img/structure/B2628652.png)


![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B2628658.png)